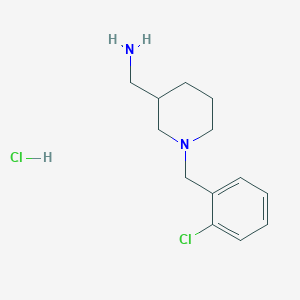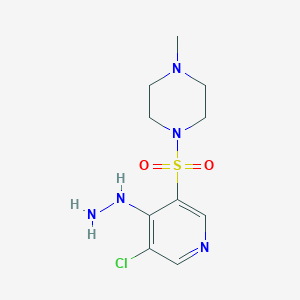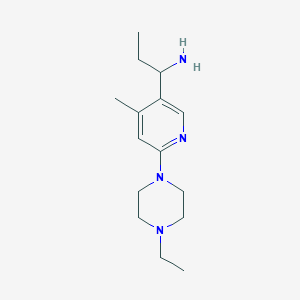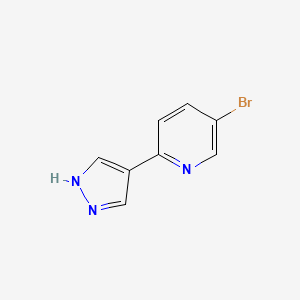
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring with a vinyl and methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine typically involves the coupling of a morpholine derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of morpholine with a halogenated pyridine derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target proteins, while the pyridine and morpholine rings can engage in hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
4-(4-Methyl-5-vinylpyridin-2-yl)morpholine: Similar structure but with a different position of the methyl group.
Morpholine derivatives: Compounds with the morpholine ring but different substituents, such as nitrile, amine, ester, phosphonate, or ketone functions.
Uniqueness
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is unique due to the specific positioning of the methyl and vinyl groups on the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness can lead to distinct biological activities and applications compared to other morpholine derivatives.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
4-(5-ethenyl-3-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-3-11-8-10(2)12(13-9-11)14-4-6-15-7-5-14/h3,8-9H,1,4-7H2,2H3 |
InChIキー |
SFXRQHZRPJCGHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCOCC2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Piperidin-1-yl)benzo[d]oxazol-5-amine](/img/structure/B11806301.png)

![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)

![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11806334.png)

![3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride](/img/structure/B11806338.png)



